molecular formula C8H10N2O2 B13671175 N-Ethyl-4-hydroxynicotinamide

N-Ethyl-4-hydroxynicotinamide

Cat. No.: B13671175
M. Wt: 166.18 g/mol
InChI Key: BKQQIKSAICGGTO-UHFFFAOYSA-N
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Description

N-Ethyl-4-hydroxynicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxyl group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-hydroxynicotinamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxynicotinic acid with ethylamine under appropriate conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as purification and crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-hydroxynicotinamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Ethyl-4-oxonicotinamide, while reduction may produce N-Ethyl-4-aminonicotinamide.

Scientific Research Applications

N-Ethyl-4-hydroxynicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular metabolism and enzyme regulation.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antioxidant and anti-inflammatory agent.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-4-hydroxynicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in redox reactions and cellular metabolism. The compound may also influence signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

N-Ethyl-4-hydroxynicotinamide can be compared with other nicotinamide derivatives, such as:

    Nicotinamide: A precursor to NAD+ and NADH, essential coenzymes in cellular metabolism.

    N-Methyl-4-hydroxynicotinamide: Similar in structure but with a methyl group instead of an ethyl group.

    4-Hydroxynicotinamide: Lacks the ethyl group, which may influence its chemical properties and biological activity.

This compound is unique due to the presence of the ethyl group, which may enhance its lipophilicity and influence its interaction with biological membranes and enzymes.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-ethyl-4-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-2-10-8(12)6-5-9-4-3-7(6)11/h3-5H,2H2,1H3,(H,9,11)(H,10,12)

InChI Key

BKQQIKSAICGGTO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CNC=CC1=O

Origin of Product

United States

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